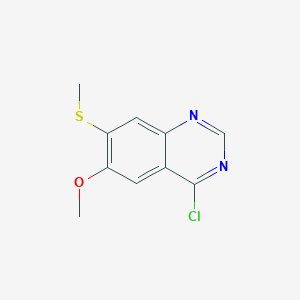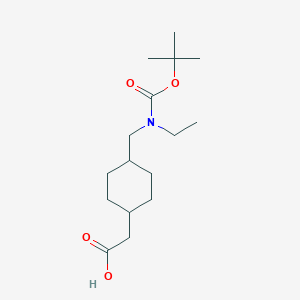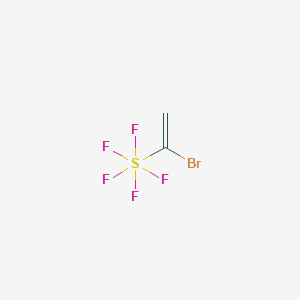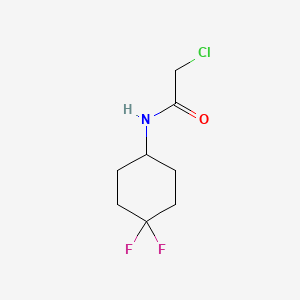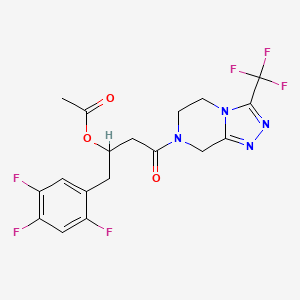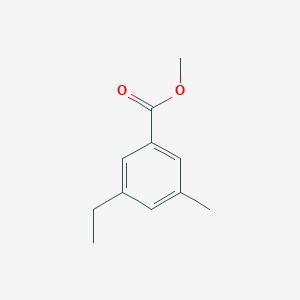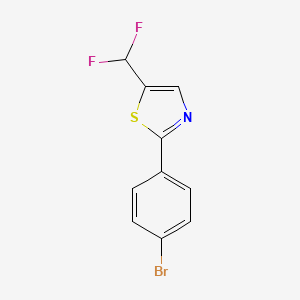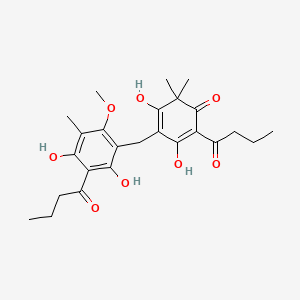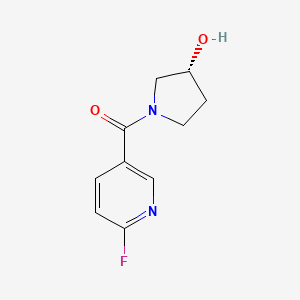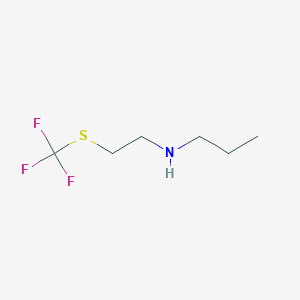
Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound characterized by the presence of a propyl group attached to an ethyl chain, which is further substituted with a trifluoromethylsulfanyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine typically involves the introduction of the trifluoromethylsulfanyl group into an ethylamine framework. One common method involves the reaction of propylamine with a trifluoromethylsulfanyl-containing reagent under controlled conditions. For example, the reaction can be carried out using trifluoromethylsulfonyl chloride in the presence of a base such as triethylamine, followed by reduction to yield the desired amine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various amine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Wirkmechanismus
The mechanism of action of Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring, used in agrochemicals and pharmaceuticals.
Trifluoromethylsulfonyl-ethylamine: Similar structure but with different substituents, used in various chemical syntheses.
Uniqueness
Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine is unique due to the combination of its trifluoromethylsulfanyl and amine groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1286743-97-2 |
|---|---|
Molekularformel |
C6H12F3NS |
Molekulargewicht |
187.23 g/mol |
IUPAC-Name |
N-[2-(trifluoromethylsulfanyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C6H12F3NS/c1-2-3-10-4-5-11-6(7,8)9/h10H,2-5H2,1H3 |
InChI-Schlüssel |
JIUAWEUQLWOKQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCSC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3-bromophenyl)propyl]cyclopropanamine](/img/structure/B15090351.png)
